molecular formula C9H10ClFN2O3 B7971502 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

Cat. No.: B7971502
M. Wt: 248.64 g/mol
InChI Key: IGECPVVFJOKGMU-UHFFFAOYSA-N
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Description

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of fluorine and methyl groups in the structure enhances its chemical properties, making it a significant compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

    Coupling Reactions: Palladium catalysts, base, and appropriate ligands

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols .

Scientific Research Applications

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is unique due to the presence of both fluorine and methyl groups, which enhance its chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH.H2O/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5;;/h2-4H,1H3,(H,13,14);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGECPVVFJOKGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2F)C(=O)O)C=C1.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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